(S)-Siphos
Overview
Description
(S)-Siphos is a chiral phosphine ligand used in asymmetric synthesis and catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of chiral molecules. The compound is widely used in both academic research and industrial applications due to its effectiveness in promoting stereoselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Siphos typically involves the reaction of a chiral phosphine precursor with a suitable electrophile. One common method is the reaction of a chiral secondary phosphine oxide with an alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Siphos undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while substitution reactions can produce a variety of chiral phosphine derivatives.
Scientific Research Applications
(S)-Siphos has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound is employed in the development of drugs that require chiral purity for efficacy and safety.
Industry: It is used in the production of fine chemicals and specialty materials, where stereoselective synthesis is crucial.
Mechanism of Action
The mechanism by which (S)-Siphos exerts its effects involves its ability to coordinate with metal centers in catalytic complexes. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process. The molecular targets include various metal ions such as palladium, platinum, and rhodium, which are commonly used in asymmetric catalysis. The pathways involved typically include the formation of chiral intermediates that lead to the desired enantiomerically enriched products.
Comparison with Similar Compounds
Similar Compounds
®-Siphos: The enantiomer of (S)-Siphos, used in similar applications but with opposite stereochemistry.
BINAP: Another chiral phosphine ligand widely used in asymmetric synthesis.
DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.
Uniqueness of this compound
This compound is unique due to its high enantioselectivity and versatility in various catalytic processes. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool in both research and industrial applications. The compound’s effectiveness in promoting stereoselective transformations sets it apart from other chiral ligands.
Properties
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDZEECIONITMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443965-10-4 | |
Record name | N,N-Dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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